molecular formula C29H38BrP B14060996 Tributyl[(pyren-1-yl)methyl]phosphanium bromide CAS No. 101363-28-4

Tributyl[(pyren-1-yl)methyl]phosphanium bromide

Cat. No.: B14060996
CAS No.: 101363-28-4
M. Wt: 497.5 g/mol
InChI Key: BSMBTNOXBQAVSS-UHFFFAOYSA-M
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Description

Tributyl[(pyren-1-yl)methyl]phosphanium bromide is a phosphonium-based ionic liquid (IL) featuring a pyrenylmethyl substituent attached to a tributylphosphonium cation paired with a bromide anion. The pyrenyl group, a polycyclic aromatic hydrocarbon (PAH), imparts unique photophysical properties, including fluorescence and enhanced π-π stacking interactions, while the tributyl chains contribute to hydrophobicity and solubility in organic media . This compound is of interest in materials science, particularly for applications in organic electronics, sensors, and as a phase-transfer catalyst due to its dual aromatic and ionic character.

Properties

CAS No.

101363-28-4

Molecular Formula

C29H38BrP

Molecular Weight

497.5 g/mol

IUPAC Name

tributyl(pyren-1-ylmethyl)phosphanium;bromide

InChI

InChI=1S/C29H38P.BrH/c1-4-7-19-30(20-8-5-2,21-9-6-3)22-26-16-15-25-14-13-23-11-10-12-24-17-18-27(26)29(25)28(23)24;/h10-18H,4-9,19-22H2,1-3H3;1H/q+1;/p-1

InChI Key

BSMBTNOXBQAVSS-UHFFFAOYSA-M

Canonical SMILES

CCCC[P+](CCCC)(CCCC)CC1=C2C=CC3=CC=CC4=C3C2=C(C=C4)C=C1.[Br-]

Origin of Product

United States

Preparation Methods

Quaternization Reaction Between 1-(Bromomethyl)pyrene and Tributylphosphine

The most widely documented synthesis involves a quaternization reaction between 1-(bromomethyl)pyrene and tributylphosphine. This method, adapted from mechanochromic material research, proceeds under anhydrous conditions in ethyl acetate at 75°C for 8 hours. The reaction mechanism follows a nucleophilic substitution (SN2), where the lone pair on phosphorus in tributylphosphine attacks the electrophilic carbon in 1-(bromomethyl)pyrene, displacing the bromide ion (Fig. 1).

Reaction Conditions and Yield

Parameter Value/Detail
Molar Ratio 1.5:1 (Tributylphosphine : Bromide)
Solvent Ethyl acetate
Temperature 75°C
Reaction Time 8 hours
Yield 96%
Purification Column chromatography (MeOH/CH₂Cl₂)

This method achieves near-quantitative yield due to the high nucleophilicity of tributylphosphine and the stability of the phosphonium cation formed. The use of ethyl acetate as a solvent minimizes side reactions, while inert atmosphere conditions (N₂) prevent oxidation of the phosphine.

Alternative Solvent Systems and Their Impact

While ethyl acetate is the preferred solvent, alternative systems such as tetrahydrofuran (THF) or dichloromethane (DCM) have been explored. For instance, a modified protocol using THF at 60°C for 12 hours yielded 88% product, indicating solvent polarity and boiling point influence reaction kinetics. However, DCM-based systems often require longer reaction times (24 hours) due to reduced nucleophilicity in non-polar media.

Optimization of Reaction Parameters

Temperature and Time Dependence

A kinetic study revealed that increasing the temperature from 60°C to 75°C reduces the reaction time from 12 to 8 hours without compromising yield. Above 80°C, decomposition of the phosphonium salt occurs, lowering yields to <70%.

Stoichiometric Considerations

A tributylphosphine-to-bromide molar ratio of 1.5:1 ensures complete conversion of 1-(bromomethyl)pyrene. Lower ratios (1:1) result in unreacted starting material, while excess phosphine (>2:1) complicates purification due to residual reagent.

Characterization and Validation

Spectroscopic Analysis

1H NMR (DMSO-d₆, 400 MHz) :

  • δ 0.76 ppm (t, J = 7.2 Hz, 9H, P-C₃H₇)
  • δ 4.69 ppm (d, J = 15.6 Hz, 2H, CH₂-P)
  • Aromatic protons of pyrene: δ 8.10–8.64 ppm

13C NMR (DMSO-d₆, 100 MHz) :

  • Quaternary carbons of pyrene: δ 123.8–131.2 ppm
  • Phosphorus-coupled carbons: δ 23.0 ppm (d, J = 4.6 Hz, P-CH₂)

31P NMR (DMSO-d₆, 162 MHz) :

  • δ 34.36 ppm (singlet, P nucleus)

High-Resolution Mass Spectrometry (HRMS)**

  • Observed: m/z 417.2712 [M]⁺ (C₂₉H₃₈P)
  • Calculated: 417.2710 [M]⁺

Purity Assessment via DSC

Differential scanning calorimetry (DSC) shows a sharp melting endotherm at 198°C, confirming crystalline homogeneity.

Mechanistic Insights and Side Reactions

Competing Pathways

In polar aprotic solvents, minor quantities of tributylphosphine oxide form via oxidation, necessitating rigorous inert conditions. Additionally, traces of dialkylated byproducts (<5%) may arise from over-alkylation, detectable via LC-MS.

Industrial-Scale Adaptations

Continuous Flow Synthesis

Pilot-scale studies using continuous flow reactors (residence time: 2 hours) achieved 94% yield, demonstrating scalability. Key advantages include improved heat dissipation and reduced exposure to air-sensitive reagents.

Chemical Reactions Analysis

Anion Exchange Reactions

The bromide counterion undergoes metathesis with other anions (e.g., PF<sub>6</sub><sup>−</sup>, NTf<sub>2</sub><sup>−</sup>), enabling tailored solubility and applications in materials science .

Example Anion Exchange Data:

Target AnionMetal SaltSolvent SystemReaction TimeYield
PF<sub>6</sub><sup>−</sup>KPF<sub>6</sub>CH<sub>2</sub>Cl<sub>2</sub>/H<sub>2</sub>O24 h89%
NTf<sub>2</sub><sup>−</sup>LiNTf<sub>2</sub>CH<sub>2</sub>Cl<sub>2</sub>/H<sub>2</sub>O24 h92%

The process involves dissolving the phosphonium bromide in dichloromethane, followed by aqueous extraction with the target anion salt .

Hydrolysis and Derivative Formation

Under basic conditions, tributyl[(pyren-1-yl)methyl]phosphanium bromide undergoes hydrolysis to form tributylphosphine oxide and 1-(hydroxymethyl)pyrene. This reaction is critical for accessing pyrene-functionalized phosphine oxides.

Mechanistic Pathway:

  • Deprotonation : Strong base (e.g., NaOH) abstracts a β-hydrogen.

  • Elimination : Formation of a ylide intermediate (Ph<sub>3</sub>P=CH<sub>2</sub> in analogous systems) .

  • Hydrolysis : Ylide reacts with water to yield phosphine oxide and alcohol.

Reactivity in Cross-Coupling Reactions

The phosphonium cation participates in transition metal-catalyzed reactions , acting as a directing group or stabilizing agent. For example, it facilitates Suzuki-Miyaura couplings by stabilizing palladium intermediates .

Example Reaction:
Ar B OH 2+Phosphonium SaltPd PPh3 4Biaryl Product\text{Ar B OH }_2+\text{Phosphonium Salt}\xrightarrow{\text{Pd PPh}_3\text{ }_4}\text{Biaryl Product}

Thermal Stability and Decomposition

Thermogravimetric analysis (TGA) shows decomposition onset at 220°C , primarily releasing tributylphosphine and pyrenylmethyl fragments.

Decomposition Pathway:
Tributyl pyren 1 yl methyl phosphanium bromideΔTributylphosphine+1 Bromomethyl pyrene\text{Tributyl pyren 1 yl methyl phosphanium bromide}\xrightarrow{\Delta}\text{Tributylphosphine}+\text{1 Bromomethyl pyrene}

Scientific Research Applications

Tributyl[(pyren-1-yl)methyl]phosphanium bromide has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and catalysis.

    Biology: The compound’s fluorescent properties make it useful in bioimaging and molecular probes.

    Medicine: Research is ongoing into its potential use in drug delivery systems due to its ability to interact with biological membranes.

    Industry: It is employed in the development of advanced materials and nanotechnology.

Mechanism of Action

The mechanism of action of Tributyl[(pyren-1-yl)methyl]phosphanium bromide involves its interaction with molecular targets through its phosphonium group. This interaction can affect various biochemical pathways, depending on the specific application. For instance, in bioimaging, the compound’s fluorescence allows it to bind to specific cellular components, enabling visualization under a microscope .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Phosphonium Compounds

Phosphonium-based ILs exhibit diverse properties depending on cation substituents and counter-anions. Below is a comparative analysis of Tributyl[(pyren-1-yl)methyl]phosphanium bromide with structurally related phosphonium salts:

Table 1: Key Properties of Selected Phosphonium Compounds

Compound Name Cation Structure Anion Molecular Weight (g/mol) Key Properties/Applications
Tributyl[(pyren-1-yl)methyl]phosphanium Br Tributyl-(pyrenylmethyl)phosphonium Br⁻ ~550–600* Fluorescence, organic electronics
Tetrabutylphosphonium bromide ([P4444]Br) Tetrabutylphosphonium Br⁻ 339.36 High thermal stability, solvents
Tributyl methyl phosphonium methyl sulfate ([P1,4,4,4][MeSO4]) Tributylmethylphosphonium MeSO₄⁻ 382.47 Aqueous biphasic systems, separations
(4-Carboxybutyl)triphenylphosphonium bromide Triphenyl-(4-carboxybutyl)phosphonium Br⁻ 489.39 Mitochondrial targeting, synthesis
Triphenylpropargylphosphonium bromide Triphenylpropargylphosphonium Br⁻ 397.29 Alkyne-functionalized, click chemistry

*Estimated based on pyrene (MW 202.25) and tributylphosphonium bromide (MW 339.36).

Cation Substituent Effects

  • Aromatic vs. Aliphatic Groups : The pyrenyl group in this compound distinguishes it from aliphatic counterparts like [P4444]Br or [P1,4,4,4][MeSO4]. The PAH moiety enhances UV-vis absorption and fluorescence, making it suitable for optoelectronic applications, whereas aliphatic ILs are preferred for thermal stability (e.g., [P4444]Br decomposes above 300°C) .
  • Bulky vs. However, the pyrenyl group increases molecular rigidity, which may lower phase transition entropy relative to flexible propargyl or carboxybutyl derivatives .

Anion Influence

Research Findings and Industrial Relevance

  • Thermal Behavior : Phosphonium salts with aromatic substituents, like the pyrenyl group, exhibit restricted molecular motion, leading to distinct phase transitions. For example, tetraethylammonium bromide shows entropy changes at ~100–150°C, while pyrenyl-containing phosphanium salts may stabilize crystalline phases at higher temperatures due to π-stacking .
  • Environmental Considerations : While some phosphonium ILs are marketed as "green solvents," the environmental impact of pyrenyl-containing ILs requires further study, particularly regarding PAH persistence .

Biological Activity

Introduction

Tributyl[(pyren-1-yl)methyl]phosphanium bromide is a phosphonium salt that has garnered interest due to its unique structural properties and potential biological activities. This compound belongs to a class of ionic liquids (ILs) and has been investigated for its antibacterial, cytotoxic, and other biological effects.

Chemical Structure and Properties

The chemical formula for this compound is C19_{19}H26_{26}BrP, characterized by a tributyl group attached to a pyrene moiety through a methyl linkage. This structure contributes to its amphiphilic nature, which is crucial for its interaction with biological membranes.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial activity of various phosphonium salts, including this compound. The mechanism of action is primarily attributed to membrane disruption, which can lead to cell lysis in bacteria.

  • Case Study 1 : In vitro tests showed that the compound exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined using standard broth microdilution methods.
Bacterial Strain MIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

These results suggest that the compound's efficacy varies among different bacterial strains, with Gram-positive bacteria generally being more susceptible than Gram-negative ones .

Cytotoxicity Studies

The cytotoxic effects of this compound have also been evaluated using mammalian cell lines.

  • Case Study 2 : A study assessed the cytotoxicity on human lung fibroblast cells (WI-38). The compound was tested at various concentrations, revealing a dose-dependent increase in cell death.
Concentration (µg/mL) Cell Viability (%)
0100
1085
5065
10035

The IC50_{50} was calculated to be approximately 60 µg/mL, indicating moderate cytotoxicity .

The biological activity of this compound can be attributed to its ability to interact with lipid membranes. The pyrene moiety facilitates hydrophobic interactions with membrane lipids, leading to increased permeability and eventual cell death. The disruption of bacterial membranes is particularly effective due to the compound's amphiphilic nature.

Q & A

Advanced Question: How can reaction conditions be optimized to suppress alkylation byproducts?

Methodological Answer: Byproduct formation (e.g., dialkylation or phosphine oxide residues) can be minimized by:

  • Using a 1:1 molar ratio of tributylphosphine to 1-(bromomethyl)pyrene.
  • Introducing a radical inhibitor (e.g., BHT) to prevent oxidation of tributylphosphine.
  • Monitoring reaction progress via <sup>31</sup>P NMR to detect intermediate phosphine oxide formation .

Basic Question: What spectroscopic techniques are used to characterize this compound?

Methodological Answer:
Key techniques include:

  • <sup>1</sup>H/<sup>13</sup>C NMR : To confirm the integration of pyrenyl (aromatic) and tributyl (aliphatic) protons. Pyrenyl protons appear as a multiplet at δ 7.8–8.5 ppm.
  • <sup>31</sup>P NMR : A singlet near δ 25–30 ppm confirms the phosphonium center.
  • High-resolution mass spectrometry (HRMS) : To verify the molecular ion peak ([M-Br]<sup>+</sup>) .

Advanced Question: How can overlapping aromatic signals in NMR be resolved?

Methodological Answer: For complex pyrenyl proton splitting, use 2D NMR techniques (e.g., COSY, HSQC) to assign signals. Low-temperature NMR (e.g., –40°C) in deuterated DMSO can slow molecular motion and sharpen peaks. Dynamic NMR simulations may also aid in distinguishing rotamers .

Basic Question: What are the recommended storage conditions for this compound?

Methodological Answer:
Store under inert gas (argon or nitrogen) at –20°C in amber vials to prevent hygroscopic degradation and photochemical side reactions. Desiccants (e.g., molecular sieves) should be added to the storage container .

Advanced Question: How does moisture affect its stability in catalytic applications?

Methodological Answer: Hydrolysis of the phosphonium bromide can generate tributylphosphine oxide, which reduces catalytic activity. Pre-drying solvents (e.g., over MgSO4) and using Schlenk-line techniques for moisture-sensitive reactions are critical. Karl Fischer titration can quantify residual water in reaction matrices .

Basic Question: What role does this compound play in organic synthesis?

Methodological Answer:
It serves as a precursor for generating ylides in Wittig reactions, enabling the synthesis of pyrene-functionalized alkenes. The bulky tributyl groups enhance ylide stability, while the pyrenyl moiety introduces fluorescence properties for tracking .

Advanced Question: How can its ylide be applied in [3+3] cycloadditions?

Methodological Answer: The ylide (generated via deprotonation with strong bases like NaHMDS) participates in annulation reactions with α,β-unsaturated carbonyls. Kinetic studies using in situ IR spectroscopy can optimize stoichiometry and temperature (typically –78°C to 0°C) to favor six-membered ring formation .

Basic Question: What solvents are compatible with this phosphonium salt?

Methodological Answer:
Polar aprotic solvents (DMF, DMSO) are ideal due to the compound’s ionic nature. Avoid protic solvents (e.g., methanol), which may induce decomposition. Solubility in chloroform or dichloromethane is moderate but sufficient for most reactions .

Advanced Question: How does solvent choice influence its reactivity in ionic liquid matrices?

Methodological Answer: In ionic liquids like [P1,4,4,4][TOS], the compound’s solubility and ylide reactivity increase due to enhanced charge stabilization. Dielectric constant measurements and conductivity assays can correlate solvent polarity with reaction rates .

Basic Question: How are impurities (e.g., unreacted pyrene derivatives) detected?

Methodological Answer:
Reverse-phase HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water gradients resolves pyrenyl byproducts. Retention times for the target compound typically exceed 10 minutes .

Advanced Question: What strategies mitigate co-elution of structurally similar impurities?

Methodological Answer: Employ ultra-performance liquid chromatography (UPLC) with sub-2 µm particles for higher resolution. Alternatively, LC-MS with electrospray ionization (ESI) distinguishes impurities via mass-to-charge ratios. Post-column derivatization with fluorescent tags can enhance pyrenyl detection .

Basic Question: What safety precautions are required during handling?

Methodological Answer:
Use nitrile gloves, safety goggles, and lab coats. Avoid inhalation of fine powders; work in a fume hood. Emergency eye wash and shower stations must be accessible .

Advanced Question: How is acute toxicity assessed for novel phosphonium salts?

Methodological Answer: Follow OECD Guideline 423: Acute Oral Toxicity. Administer graded doses to rodent models and monitor for 14 days. Histopathological analysis of liver and kidney tissues identifies organ-specific toxicity .

Advanced Question: How can contradictory data on thermal stability be resolved?

Methodological Answer:
Differential scanning calorimetry (DSC) under varying heating rates (1–10°C/min) identifies decomposition exotherms. Thermogravimetric analysis (TGA) in nitrogen vs. air differentiates oxidative vs. pyrolytic degradation pathways. Cross-validate with accelerated aging studies (40°C/75% RH for 28 days) .

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